6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

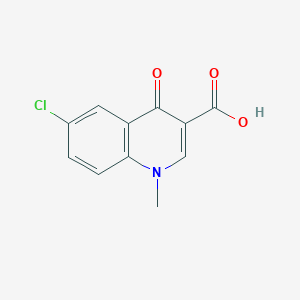

6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative characterized by a bicyclic aromatic structure. The quinoline core consists of a benzene ring fused to a pyridine ring. Substituents include:

- Chlorine at position 6, enhancing electrophilic reactivity and influencing steric interactions.

- Methyl group at position 1, contributing to lipophilicity and stability.

- Carboxylic acid at position 3, enabling hydrogen bonding and ionization in aqueous environments.

- 4-oxo-1,4-dihydro moiety, introducing a ketone group that stabilizes the conjugated system.

The compound’s structure follows IUPAC nomenclature rules, where numbering prioritizes the pyridine nitrogen (position 1) and proceeds clockwise . Its synthesis and structural validation often employ crystallographic tools like SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule characterization .

Properties

IUPAC Name |

6-chloro-1-methyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-13-5-8(11(15)16)10(14)7-4-6(12)2-3-9(7)13/h2-5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLOUFZTLYUARB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23789-98-2 | |

| Record name | 6-chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of 6-chloro-1-methylquinolin-4(1H)-one with appropriate carboxylating agents under controlled conditions. One common method includes the use of chloroacetic acid in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as hydroxyquinolines, aminoquinolines, and alkoxyquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives used in various chemical reactions and studies.

Biology: This compound is used in the study of enzyme inhibition and as a probe for biological assays.

Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antibiotics and anticancer drugs.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis with structural analogs:

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

| Compound Name | Substituents (Positions) | Key Properties | Applications/Findings |

|---|---|---|---|

| 6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Cl (6), CH₃ (1), COOH (3) | Moderate solubility in polar solvents; antimicrobial activity in preliminary assays | Potential antibiotic candidate |

| 1-Ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | F (6), C₂H₅ (1), COOH (3) | Higher lipophilicity; enhanced Gram-negative activity | Used in fluoroquinolone antibiotics |

| 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Cl (7), cyclopropyl (1), COOH (3) | Improved metabolic stability; broad-spectrum efficacy | FDA-approved (e.g., Ciprofloxacin) |

| 6-Nitro-1-methyl-4-oxoquinoline-3-carboxylic acid | NO₂ (6), CH₃ (1), COOH (3) | Reduced solubility; phototoxic side effects | Limited therapeutic use |

Key Observations:

Substituent Position :

- Chlorine at position 6 (as in the target compound) vs. 7 (e.g., Ciprofloxacin) alters steric hindrance and target binding. Position 6 substituents may reduce off-target interactions compared to position 7 .

- Methyl at position 1 provides moderate steric bulk, whereas cyclopropyl (Ciprofloxacin) enhances DNA gyrase binding .

Electronic Effects: Electron-withdrawing groups (Cl, F, NO₂) increase acidity of the carboxylic acid (position 3), affecting ionization and membrane permeability. Fluorine’s electronegativity improves bioavailability over chlorine .

Biological Activity: The target compound’s antimicrobial activity is less potent than fluoroquinolones (e.g., Ciprofloxacin) due to the absence of fluorine and cyclopropyl groups, which are critical for Gram-negative penetration .

Solubility and Stability :

- Nitro groups (e.g., 6-nitro analog) reduce solubility, while methyl groups balance lipophilicity and aqueous solubility. Cyclopropyl derivatives exhibit superior metabolic stability .

Research Findings and Limitations

- Crystallographic Data: SHELX programs have resolved the target compound’s planar quinoline core and confirmed substituent orientations .

- Synthetic Challenges : Introducing chlorine at position 6 requires regioselective halogenation, often leading to byproducts (e.g., 5- or 7-chloro isomers) .

- Biological Gaps : While in vitro assays show moderate activity against E. coli, the compound’s efficacy in vivo remains untested, likely due to rapid metabolism .

Biological Activity

6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClN O

- Molecular Weight : 237.64 g/mol

- InChIKey : LJLOUFZTLYUARB-UHFFFAOYSA-N

The compound features a quinoline structure, which is known for its diverse biological activities. The presence of chlorine and a carboxylic acid group enhances its reactivity and potential interactions with biological targets.

Antiviral Activity

Research indicates that derivatives of 6-chloro-1-methyl-4-oxo-1,4-dihydroquinoline, particularly those targeting HIV, demonstrate significant antiviral properties. A study highlighted that a related compound inhibited HIV-1 replication in human primary cells with an effective concentration (EC) of approximately 1.5 µM, showcasing a selective index of 1134 . This suggests that the compound effectively blocks early events in the HIV replicative cycle by preventing viral DNA synthesis.

Anticancer Activity

The quinoline derivatives have also been investigated for their anticancer properties. For instance, certain studies have shown that related compounds exhibit dose-dependent inhibition of cancer cell growth. In vitro experiments demonstrated that these compounds could induce apoptosis in various cancer cell lines, including prostate and bladder cancer cells . The mechanisms involve the inhibition of DNA synthesis and induction of mitochondrial injury leading to cell death.

Study on HIV Replication Inhibition

A notable study focused on the inhibition of HIV replication by a derivative closely related to 6-chloro-1-methyl-4-oxo-1,4-dihydroquinoline. The compound was shown to inhibit HIV replication in peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner, effectively blocking viral replication across multiple HIV subtypes .

Anticancer Efficacy

Another study assessed the anticancer potential of similar quinoline derivatives against transitional cell carcinoma. Results indicated that these compounds could significantly reduce cell viability at concentrations achievable in clinical settings. The study emphasized the potential for these compounds to be developed as therapeutic agents against specific cancers .

The biological activity of 6-chloro-1-methyl-4-oxo-1,4-dihydroquinoline is primarily attributed to its ability to interfere with nucleic acid synthesis and cellular processes essential for viral replication and tumor growth. The inhibition of key enzymes involved in these processes is crucial for its antiviral and anticancer effects.

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for 6-chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation of substituted anilines with β-keto esters, followed by chlorination and methylation. For example, derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid are synthesized by reacting ethyl 2-[(ethoxy-oxoethyl)thio]benzoquinoline carboxylate with halogenating agents (e.g., Cl₂ or SOCl₂) and subsequent saponification using NaOH . Purity optimization involves recrystallization from polar aprotic solvents (e.g., DMF or ethanol) and chromatographic purification (silica gel, eluent: chloroform/methanol mixtures). HPLC with UV detection (λ = 254 nm) is recommended for purity validation ≥95% .

Q. What analytical techniques are critical for structural characterization of this compound?

Key techniques include:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., methyl at N1, chloro at C6) and carboxylic acid proton .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1650 cm⁻¹ (quinolone ketone) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions observed in related quinolones) .

Q. How should researchers assess chemical stability during storage?

Store the compound in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Stability studies show degradation <5% over 12 months under these conditions. Monitor via periodic HPLC analysis. Avoid exposure to light, moisture, or strong oxidizers, as the 4-oxo group is prone to photolytic and hydrolytic degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance antibacterial efficacy?

Modify substituents at key positions:

- N1 : Replace methyl with cyclopropyl or ethyl to improve membrane penetration (e.g., cyclopropyl analogs show enhanced activity against Gram-negative bacteria) .

- C6/C7 : Introduce halogens (e.g., F at C6/C7) to boost DNA gyrase inhibition .

- C3 : Optimize carboxylic acid bioisosteres (e.g., tetrazoles) for reduced plasma protein binding .

Evaluate minimum inhibitory concentrations (MICs) against E. coli (ATCC 25922) and S. aureus (ATCC 29213) using broth microdilution assays .

Q. What methodologies resolve contradictions in solubility data across studies?

Discrepancies arise from polymorphic forms or solvent polarity effects. Conduct comparative solubility studies in:

Q. How can in vitro metabolic stability be evaluated for pharmacokinetic profiling?

Use liver microsomes (human or rat) incubated with 10 μM compound at 37°C. Quench reactions with acetonitrile at 0, 15, 30, and 60 min. Analyze via LC-MS/MS to quantify parent compound depletion. Calculate half-life (t₁/₂) using non-compartmental analysis. Metabolite identification requires high-resolution MS/MS and comparison with synthetic standards .

Q. What strategies mitigate off-target effects in cellular assays?

- Counter-screening : Test against human topoisomerase II to assess selectivity over bacterial gyrase.

- Chelation studies : Add Mg²⁺ (10 mM) to media; reduced activity indicates metal-dependent mechanism .

- CRISPR-Cas9 knockouts : Validate target engagement in E. coli gyrase-deficient strains .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.